molecular formula C7H11NOS B1470912 [(3-Ethoxy-2-thienyl)methyl]amine CAS No. 1428233-04-8

[(3-Ethoxy-2-thienyl)methyl]amine

Cat. No.: B1470912
CAS No.: 1428233-04-8
M. Wt: 157.24 g/mol
InChI Key: XPCJUTOFEMMHQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines like “[(3-Ethoxy-2-thienyl)methyl]amine” can involve various methods. One such method is the catalytic protodeboronation of pinacol boronic esters . Another method involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

Amines are organic compounds that mimic ammonia, where up to three hydrogens may be bound by nitrogen . The nitrogen atom in most amines is sp3 hybridized . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .


Chemical Reactions Analysis

Amines can undergo various chemical reactions. For instance, they can participate in the Suzuki–Miyaura coupling reaction . They can also undergo nucleophilic substitution reactions with halogenoalkanes .


Physical And Chemical Properties Analysis

Amines have certain characteristic physical and chemical properties . They show up in the 0.5-5.0 ppm region in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .

Scientific Research Applications

Novel Synthesis Methods

  • Santilli et al. (1971) developed a new method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, showcasing the versatility of thiophene derivatives in organic synthesis (Santilli, Kim, & Wanser, 1971).
  • Hajjem et al. (2010) discussed the reaction of methyl 3-amino-2-thiophene carboxylate with orthoesters, leading to insights into the mechanism of cyclization and the activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

Applications in Polymer and Material Science

  • Lv et al. (2014) utilized an amine-based fullerene derivative in polymer solar cells, highlighting the potential of such compounds in renewable energy technologies (Lv, Lei, Zhu, Hirai, & Chen, 2014).
  • Nakagawa and Hino (1970) explored the autoxidation and nucleophilic substitutions of 2-ethoxy and 2-ethylthioindoles, providing insights into the reactivity of these compounds (Nakagawa & Hino, 1970).

Biological and Medical Applications

  • Sensfuss and Habicher (1998) reported on the synthesis of novel sterically hindered piperidine derivatives from bicyclic 2-aminothiophenes, indicating potential applications in medicinal chemistry (Sensfuss & Habicher, 1998).
  • Loidreau et al. (2020) synthesized novel thieno[3,2-d]pyrimidin-4-amines as anticancer agents, showing the therapeutic potential of thiophene derivatives (Loidreau, Nourrisson, Fruit, Corbière, Marchand, & Besson, 2020).

Safety and Hazards

Amines can pose certain safety hazards. For instance, they can cause eye and skin burns, and can be harmful if inhaled or swallowed . They can also be harmful if absorbed through the skin .

Future Directions

The future directions in the study and application of amines like “[(3-Ethoxy-2-thienyl)methyl]amine” could involve the development of new synthesis methods , and their use in the synthesis of novel compounds with enhanced properties .

Properties

IUPAC Name

(3-ethoxythiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-2-9-6-3-4-10-7(6)5-8/h3-4H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCJUTOFEMMHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(SC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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